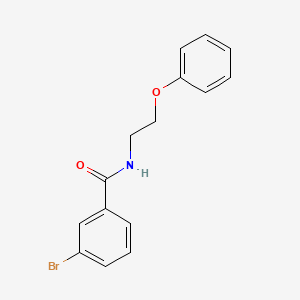

3-bromo-N-(2-phenoxyethyl)benzamide

Description

3-Bromo-N-(2-phenoxyethyl)benzamide is a brominated benzamide derivative characterized by a 3-bromo-substituted benzoyl group linked to a 2-phenoxyethylamine moiety. This compound is synthesized via the reaction of 3-bromobenzoyl chloride with 2-phenoxyethylamine, as exemplified in related benzamide syntheses (e.g., compound 7d in ). Its structure features a rigid benzamide core, a bromine atom at the meta position (influencing electronic properties), and a flexible N-2-phenoxyethyl group.

Properties

IUPAC Name |

3-bromo-N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSHZLRDNWKFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292661 | |

| Record name | 3-Bromo-N-(2-phenoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903796-26-9 | |

| Record name | 3-Bromo-N-(2-phenoxyethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903796-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-(2-phenoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-phenoxyethyl)benzamide typically involves the following steps:

Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom into the benzene ring.

Formation of Phenoxyethylamine: Phenoxyethylamine is synthesized by reacting phenol with ethylene oxide or ethylene chlorohydrin in the presence of a base such as sodium hydroxide.

Coupling Reaction: The brominated benzamide is then coupled with phenoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form 3-bromo-N-(2-phenoxyethyl)benzamide.

Industrial Production Methods

Industrial production of 3-bromo-N-(2-phenoxyethyl)benzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at the para position (relative to the amide group) is a prime site for nucleophilic substitution.

Key Reactions and Conditions:

Mechanistic Insights :

-

Bromine’s electronegativity activates the aromatic ring for NAS, particularly under basic or catalytic conditions .

-

Palladium-catalyzed cross-couplings (e.g., Suzuki) leverage bromine as a leaving group for biaryl synthesis .

Amide Hydrolysis and Functionalization

The secondary amide group can undergo hydrolysis or serve as a site for further derivatization.

Reaction Pathways:

Key Observations :

-

Hydrolysis yields 3-bromobenzoic acid, a versatile intermediate for further synthesis .

-

The phenoxyethylamine byproduct can be isolated and functionalized for pharmaceutical applications .

Ether Group Reactivity (Phenoxyethyl Side Chain)

The phenoxyethyl moiety may participate in oxidation or alkylation reactions.

Documented Transformations:

Challenges :

-

Oxidation of the ether group is sterically hindered by the adjacent amide, often requiring strong acidic conditions .

Cyclization and Heterocycle Formation

The compound’s structure allows for intramolecular cyclization to form heterocyclic systems.

Applications :

Stability and Degradation Pathways

Under ambient conditions, the compound is stable but degrades under UV light or extreme pH.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-N-(2-phenoxyethyl)benzamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to compounds with potential therapeutic effects, including anti-inflammatory and analgesic properties.

Case Study:

In a study focusing on the synthesis of new analgesics, derivatives of 3-bromo-N-(2-phenoxyethyl)benzamide were tested for their ability to inhibit pain-related pathways in animal models. The results indicated promising analgesic activity, suggesting its potential for development into new pain management therapies.

Materials Science

This compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. The bromine atom provides sites for further functionalization, allowing for the development of advanced materials with tailored properties.

Data Table: Polymer Applications

| Polymer Type | Modification Method | Resulting Property |

|---|---|---|

| Polyethylene | Copolymerization | Increased thermal stability |

| Polyurethane | Crosslinking | Enhanced mechanical strength |

| Epoxy Resins | Additive incorporation | Improved chemical resistance |

Biological Studies

3-Bromo-N-(2-phenoxyethyl)benzamide acts as a probe in biological studies, particularly in understanding the interactions of amide bonds within biological systems. Its unique structure allows it to bind selectively to certain enzymes or receptors, facilitating studies on enzyme kinetics and receptor-ligand interactions.

Case Study:

Research involving this compound demonstrated its effectiveness in inhibiting specific enzymes associated with cancer progression. In vitro assays showed that it could reduce enzyme activity by up to 70%, highlighting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes, receptors, or proteins involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Structural Analogues

Key Compounds :

The morpholino substituent in 3l may improve solubility compared to the hydrophobic phenoxyethyl chain.

3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide (): Features an imidazole-containing side chain, introducing basicity and metal-binding capacity, unlike the neutral phenoxyethyl group.

ZINC33268577 (): A tivozanib analog with a pyridopyrimidinone group; differs in halogen placement (bromine vs. methyl/methoxy groups) and rotatable bond count.

Structural Differences :

Physicochemical Properties

Biological Activity

3-Bromo-N-(2-phenoxyethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3-Bromo-N-(2-phenoxyethyl)benzamide features a bromine atom at the 3-position of the benzamide ring and a phenoxyethyl side chain. The presence of the bromine atom can enhance the compound's reactivity and influence its biological interactions through mechanisms such as halogen bonding.

The biological activity of 3-bromo-N-(2-phenoxyethyl)benzamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenoxyethyl moiety may facilitate binding to specific sites, enhancing its pharmacological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, leading to altered cell proliferation or apoptosis.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems or inflammatory responses.

Anticancer Activity

Research indicates that benzamide derivatives, including those with phenoxy groups, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. Notably, studies have demonstrated that certain benzamides can induce S-phase arrest in the cell cycle, leading to reduced proliferation rates in cancer cells .

Table 1: Anticancer Activity of Related Benzamide Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Molt-3 leukemia | <6.5 | S-phase arrest |

| Compound B | A549 lung cancer | 6.6 | Apoptosis induction |

| Compound C | HepG2 liver cancer | 0.56 | Inhibition of VEGF signaling |

Anti-inflammatory Activity

Benzamide derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that compounds with phenoxyethyl substituents can inhibit the release of pro-inflammatory mediators from neutrophils and macrophages. This activity is crucial in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the benzamide scaffold significantly influence biological activity. For example:

- Substituents on the Phenyl Ring : Electron-withdrawing groups (like bromine) tend to enhance activity by stabilizing the transition state during enzyme interactions.

- Length and Composition of Side Chains : Variations in the length and type of substituents on the phenoxyethyl group can affect binding affinity and selectivity toward target proteins .

Case Studies

- Study on Antiproliferative Effects : A series of benzamide derivatives were synthesized, including those similar to 3-bromo-N-(2-phenoxyethyl)benzamide. These compounds exhibited varying degrees of antiproliferative effects against different cancer cell lines, underscoring the importance of structural modifications in enhancing efficacy .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of related benzamides in inflammatory diseases. Results indicated significant reductions in inflammation markers following treatment with these compounds, supporting their potential use as anti-inflammatory agents .

Q & A

Q. Q. What protocols ensure compliance with ethical standards in in vivo testing of brominated benzamides?

- Methodological Answer : Follow OECD Guidelines 420/423 for acute toxicity studies, including institutional animal ethics committee approval. Use in silico tools (ProTox-II) to prioritize compounds with low predicted hepatotoxicity. For disposal, incinerate waste at >1200°C with scrubbers to prevent brominated dioxin release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.